An In-depth Technical Guide to the Physicochemical Properties of [2-(4-tert-Butylphenyl)propyl]amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of [2-(4-tert-Butylphenyl)propyl]amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to present a robust predictive profile. Furthermore, this guide details the requisite experimental protocols for the empirical determination of these properties, offering a procedural framework for researchers and professionals in drug development and chemical synthesis. The synthesis of analytical data, predictive modeling, and practical laboratory methods is intended to serve as a foundational resource for the characterization and utilization of this compound.
Introduction and Molecular Structure
[2-(4-tert-Butylphenyl)propyl]amine hydrochloride is a primary amine salt belonging to the substituted phenethylamine class. The structure is characterized by a propyl amine backbone with a phenyl group at the second carbon. This phenyl ring is substituted at the para position with a bulky tert-butyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility. The molecular structure significantly influences its physicochemical properties, including its solubility, basicity, and potential interactions with biological systems.
The presence of the lipophilic tert-butyl group and the aromatic ring, combined with the hydrophilic primary amine hydrochloride, suggests an amphiphilic character, which is a key consideration in its formulation and application.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride. These predictions are derived from data available for structurally related compounds and established quantitative structure-property relationship (QSPR) models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₂₂ClN | Based on the chemical structure. |
| Molecular Weight | 227.78 g/mol | Calculated from the molecular formula. |
| Melting Point | 180-200 °C | Amine hydrochlorides are typically crystalline solids with relatively high melting points. For instance, propylamine hydrochloride has a melting point in this range[1]. The bulky tert-butylphenyl group would be expected to influence crystal packing and thus the melting point. |
| Boiling Point | Decomposes | As a salt, it is expected to decompose at elevated temperatures rather than exhibit a distinct boiling point. The free base, [2-(4-tert-Butylphenyl)propyl]amine, would have a high boiling point, likely >250 °C, similar to other phenethylamines with comparable molecular weight. |
| Solubility | The solubility of amines is largely dictated by their structure and the solvent's polarity[2]. | |
| Water | Moderately Soluble | |
| Methanol, Ethanol | Soluble | |
| Dichloromethane | Sparingly Soluble | |
| Diethyl Ether, Hexane | Insoluble | |
| pKa of Conjugate Acid | 9.5 - 10.5 | The pKa of the conjugate acid of a primary amine is a measure of its basicity. Primary alkylamines typically have pKa values in the range of 10.6-10.7[3]. The electron-donating nature of the alkyl group and the phenyl ring would suggest a pKa in this range. For comparison, the pKa of tert-butylamine's conjugate acid is 10.68[4]. |
Spectroscopic and Chromatographic Profile (Predicted)
The structural characterization of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride would rely on a combination of spectroscopic and chromatographic techniques. Below are the anticipated spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the tert-butyl group. The aromatic protons on the para-substituted ring will likely appear as two doublets. The protons on the propyl chain will show characteristic splitting patterns (e.g., a doublet for the methyl group, a multiplet for the methine proton, and multiplets for the methylene protons adjacent to the amine). The nine protons of the tert-butyl group will appear as a sharp singlet. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the tert-butyl group, the aromatic ring (with four distinct signals due to para substitution), and the propyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[5][6][7][8]
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N-H Stretching: As a primary amine salt, a broad absorption is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibrations.
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C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and tert-butyl groups will be observed just below 3000 cm⁻¹.
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N-H Bending: A medium to strong absorption band around 1600-1500 cm⁻¹ is expected due to the asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group.
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C-N Stretching: A C-N stretching vibration is anticipated in the 1250-1020 cm⁻¹ region for the aliphatic amine portion.
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Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the phenyl ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecule will likely be observed as the free base after the loss of HCl.
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Molecular Ion Peak: The molecular ion peak ([M]⁺) for the free base (C₁₃H₂₁N) would be expected at m/z 191.17.
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Fragmentation Pattern: Common fragmentation pathways for phenethylamines include benzylic cleavage, leading to characteristic fragment ions. A prominent fragment would be expected from the loss of a methyl group or cleavage of the propyl chain.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental workflows for the empirical determination of the key physicochemical properties.
Determination of Melting Point
The melting point provides a crucial indication of purity.
Methodology:
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A small, dry sample of the crystalline [2-(4-tert-Butylphenyl)propyl]amine hydrochloride is placed in a capillary tube.
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The capillary tube is inserted into a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Understanding the solubility profile is critical for formulation and application.
Methodology:
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A series of vials containing a fixed volume of different solvents (e.g., water, methanol, dichloromethane) are prepared.
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A known, excess amount of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride is added to each vial.
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The vials are sealed and agitated at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
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A known aliquot of the clear supernatant is taken, and the solvent is evaporated.
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The mass of the remaining solute is determined gravimetrically.
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The solubility is calculated and expressed in terms of g/100 mL or mol/L.
Caption: Experimental Workflow for Solubility Determination.
Determination of pKa
The pKa value is essential for understanding the ionization state of the molecule at a given pH.
Methodology (Potentiometric Titration):
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A known concentration of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized to the free amine.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride, grounded in the established principles of chemical science and data from analogous compounds. The outlined experimental protocols offer a clear path for the empirical validation of these properties. This document is intended to be a valuable resource for researchers, facilitating further investigation and application of this compound in various scientific and industrial domains. The combination of predictive data and practical methodologies underscores a commitment to scientific rigor and utility.
References
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